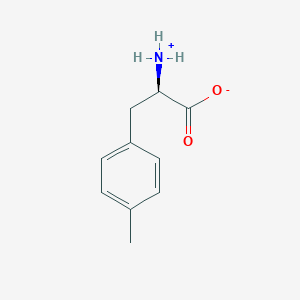

4-Methyl-D-phenylalanine

Vue d'ensemble

Description

4-Methyl-D-phenylalanine is a derivative of D-Phenylalanine . It is used as a reagent in the synthesis of aminophenylpropanyl phosphate derivatives which can exhibit pin1 inhibitory activity . The empirical formula is C10H13NO2 and the molecular weight is 179.22 .

Molecular Structure Analysis

The molecular structure of 4-Methyl-D-phenylalanine can be represented by the SMILES string CC@@(Cc1ccccc1)C(O)=O . This indicates that the molecule contains a chiral carbon atom, an amine group (N), a carboxyl group (C(O)=O), and a phenyl group (Cc1ccccc1).

Chemical Reactions Analysis

While specific chemical reactions involving 4-Methyl-D-phenylalanine are not available, it’s known that phenylalanine derivatives can participate in various chemical reactions. For instance, esters of certain L-Phenylalanine and substituted phenylalanine derivatives have shown significant antimicrobial activity .

Physical And Chemical Properties Analysis

It has a predicted boiling point of 323.5±30.0 °C and a predicted density of 1.165±0.06 g/cm3 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Applications De Recherche Scientifique

Neurological Disorders Treatment

“4-Methyl-D-phenylalanine” has been studied for its potential in treating neurological disorders. It possesses anti-depressant potential, with significant activities observed both in vitro and in vivo models .

Vitiligo Management

This compound is used for managing vitiligo, a disorder that causes white patches to develop on the skin .

Pain Management

D-phenylalanine variants are explored for chronic pain management due to their influence on endorphin levels .

Skin Aging

It’s also being researched for its effects on aging skin, potentially aiding in skin repair and rejuvenation .

Synthesis of Pharmaceuticals

“4-Methyl-D-phenylalanine” is utilized in the synthesis of various pharmaceuticals, acting as a building block for more complex compounds .

Production via Bioconversion

There’s ongoing research into the bioconversion process to synthesize L-phenylalanine from inexpensive aromatic precursors, which could include derivatives of "4-Methyl-D-phenylalanine" .

Enzymatic Activity Study

Studies have been conducted on the mutase-like activity in a phenylalanine derivative, which includes “4-Methyl-D-phenylalanine”, to understand its role in biochemical transformations .

Dietary Supplement

Lastly, it’s used as a dietary supplement, especially in medical and nutritional applications such as the production of aspartame .

Mécanisme D'action

Target of Action

4-Methyl-D-phenylalanine is a derivative of D-Phenylalanine . Phenylalanine is an essential aromatic amino acid that is a precursor of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . The primary targets of 4-Methyl-D-phenylalanine are likely to be similar to those of D-Phenylalanine, which include various enzymes and receptors involved in the synthesis and signaling of these molecules .

Mode of Action

It’s known that d-phenylalanine, the parent compound, plays a role in the synthesis of neurotransmitters norepinephrine and dopamine . It’s plausible that 4-Methyl-D-phenylalanine might interact with its targets in a similar way, potentially influencing the synthesis or signaling of these neurotransmitters.

Biochemical Pathways

Phenylalanine is metabolized to produce maleylacetoacetate in a four-step biochemical reaction . The absence of the enzyme homogentisate oxidase causes the buildup of homogentisate, leading to the production of black urine . As a derivative of D-Phenylalanine, 4-Methyl-D-phenylalanine may be involved in similar biochemical pathways.

Pharmacokinetics

Studies on similar compounds suggest that the absorption, distribution, metabolism, and excretion (adme) properties of 4-methyl-d-phenylalanine could be similar to those of d-phenylalanine . These properties would impact the bioavailability of the compound, influencing its effectiveness.

Result of Action

Given its similarity to d-phenylalanine, it’s plausible that it could have effects on neurotransmitter synthesis and signaling, potentially influencing mood and cognitive function .

Safety and Hazards

4-Methyl-D-phenylalanine is classified as Acute Tox. 4 Oral according to the safety data sheet . It is recommended to avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation . In case of contact, rinse immediately with plenty of water and get medical attention .

Orientations Futures

A recent study has developed an artificial bioconversion process to synthesize L-phenylalanine from inexpensive aromatic precursors . This opens up the possibility of producing L-phenylalanine from benzyl alcohol in a cofactor self-sufficient system without any addition of reductant . This could potentially be applied to the production of 4-Methyl-D-phenylalanine in the future.

Propriétés

IUPAC Name |

(2R)-2-amino-3-(4-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-2-4-8(5-3-7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQLHSFUMICQIMB-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-D-phenylalanine | |

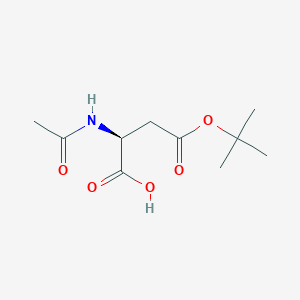

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

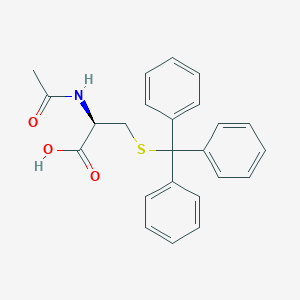

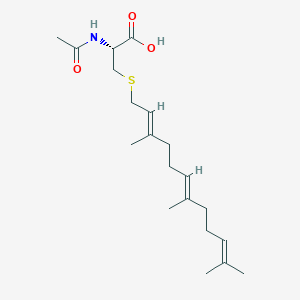

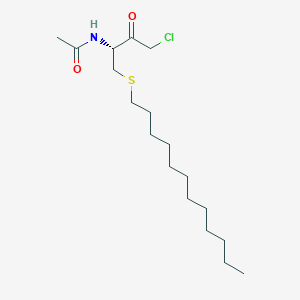

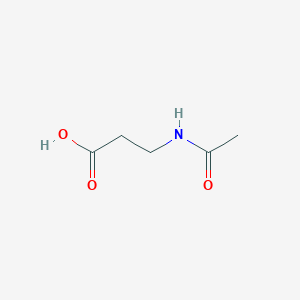

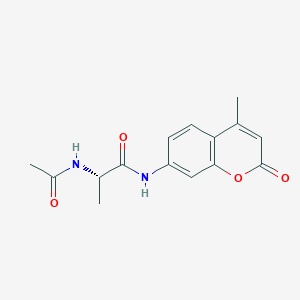

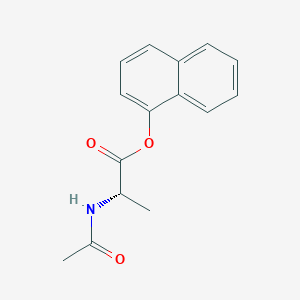

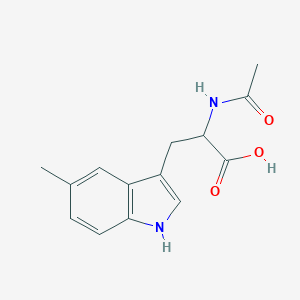

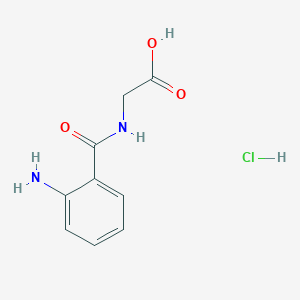

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.